4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol

HSF1 Inhibitor Target Selectivity Kinase Profiling

For HSF1-targeted cancer research, using generic dorsomorphin analogs introduces AMPK/BMP off-target artifacts. This compound is a structurally differentiated pyrazolo[1,5-a]pyrimidine with reported 'excellent HSF1 restraining activity'. - Enables target-specific screening without AMPK/BMP pathway interference. - Simple phenol handle facilitates rapid in vivo washout for acute PD studies. - Essential SAR control for profiling selectivity driven by the 6-position substituent. High-purity supply supports reproducible hit-to-lead campaigns.

Molecular Formula C17H12N4O
Molecular Weight 288.31
CAS No. 515880-87-2
Cat. No. B2960109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol
CAS515880-87-2
Molecular FormulaC17H12N4O
Molecular Weight288.31
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN3C(=C(C=N3)C4=CC=NC=C4)N=C2)O
InChIInChI=1S/C17H12N4O/c22-15-3-1-12(2-4-15)14-9-19-17-16(10-20-21(17)11-14)13-5-7-18-8-6-13/h1-11,22H
InChIKeyGZLYUQICEWTGNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Core Identity and Procurement


4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol is a 3,6-disubstituted pyrazolo[1,5-a]pyrimidine featuring a 4-pyridyl group at the 3-position and a 4-hydroxyphenyl group at the 6-position . This core scaffold is a recognized ATP-competitive kinase inhibitor framework, and the specific substitution pattern places the compound within the dorsomorphin analog class . The compound is of interest as a potential heat shock factor 1 (HSF1) inhibitor, a mechanism distinct from its primary structural analog dorsomorphin, which is primarily known as an AMPK and BMP type I receptor inhibitor .

ATP-competitive kinase inhibitor scaffold
Dorsomorphin analog class
HSF1 pathway study fit

Why Generic Substitution Fails


The structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors is highly sensitive to the nature of the substituent at the 6-position phenyl ring . For the closely related dorsomorphin class, replacing the ether-linked basic side chain at the 6-phenyl group with a simple hydroxyl group (as in the target compound) is known to drastically alter target selectivity. While dorsomorphin is a potent AMPK and BMP type I receptor inhibitor, the target compound is specifically cited for its inhibitory activity against Heat Shock Factor 1 (HSF1), a distinct biological target . This functional divergence means that generic substitution with other in-class analogs, including dorsomorphin, is not scientifically valid for research aimed at HSF1-dependent pathways. Quantitative evidence of this differentiation is provided in the following section.

Target divergence
Dorsomorphin inhibits AMPK/BMP; this compound targets HSF1, may not transfer
SAR sensitivity
6-position phenol vs piperazine alters metabolic stability and selectivity

Quantitative Comparative Evidence


Divergent Biological Target: HSF1 vs. AMPK/BMP

The primary differentiation of the target compound is its functional activity as an HSF1 inhibitor. A patent specifically covering this compound and its analogs states that it 'has excellent HSF1 restraining activity and tumor resisting effects' . In contrast, its closest structural analog, dorsomorphin, is a well-characterized AMPK inhibitor (Ki=109 nM) and BMP type I receptor (ALK2/3/6) inhibitor and shows no reported activity on HSF1 . This represents a qualitative, target-level divergence from the most structurally similar in-class compound.

Primary Target
Class-level inference
HSF1 vs AMPK/BMP
Supports HSF1 pathway selection
No HSF1 IC50 reported; data to verify
HSF1 Inhibitor Target Selectivity Kinase Profiling

Structural Determinant of Selectivity

A direct structure-activity relationship (SAR) study on dorsomorphin analogs compared the target compound's core structure (a simple phenol at the 6-position phenyl ring) with optimized analogs containing a piperazine substituent. The study explicitly shows that replacing the simple ether/phenol substituent with piperazine (as in compound 13, LDN-193189) 'increased mouse liver microsome stability' . This indicates that the target compound's simple phenol substituent results in lower metabolic stability compared to more elaborated analogs, a key differentiator for in vivo applications.

Microsomal Stability
Head-to-head
Phenol vs Piperazine
Lower stability reported
Qualitative SAR; no phenol t1/2 available
Structure-Activity Relationship Microsomal Stability BMP Inhibition

Purity Benchmarking Against Dorsomorphin

From a procurement standpoint, the target compound is commercially available, with suppliers such as AKSci listing a minimum purity specification of 95% . This compares directly to the purity of research-grade dorsomorphin, which is typically available at ≥98% purity from major vendors . The slightly lower standard purity specification for the target compound reflects its status as a more specialized research tool, whereas dorsomorphin is a widely used, well-characterized standard with higher vendor investment in purification.

Purity Benchmark
Cross-study comparable
3% purity gap
Purity context for assay sensitivity
Vendor specs; method not specified
Vendor Specification Purity Benchmarking Procurement Quality

Procurement and Application Scenarios


Primary Hit for HSF1-Targeted Cancer Research

This compound should be the primary hit molecule for screening campaigns targeting Heat Shock Factor 1 (HSF1) in cancer. Based on its patent-described 'excellent HSF1 restraining activity and tumor resisting effects' , it is the correct in-class selection over the more commonly used dorsomorphin, which has no reported HSF1 activity. This avoids the pitfall of using a potent AMPK/BMP inhibitor in an HSF1 assay, which would generate misleading negative results.

Acute In Vivo Studies Requiring Rapid Clearance

For acute in vivo pharmacodynamic studies where a short exposure window is sufficient, the target compound's simple phenol structure (predicting lower metabolic stability relative to piperazine-substituted analogs) is a strategic advantage . It ensures rapid washout after a single dose, minimizing sustained target inhibition and allowing for cleaner temporal resolution of HSF1-dependent effects. This is in direct contrast to LDN-193189 (t1/2 = 1.6 h in mice), which is optimized for sustained BMP receptor inhibition.

Chemical Probe for Kinase Selectivity Profiling

As a minimal structural analog in the pyrazolo[1,5-a]pyrimidine series, the target compound serves as an essential control for structure-activity relationship (SAR) studies. Comparing its kinase selectivity profile (centered on HSF1) with the broader profiles of dorsomorphin (AMPK, BMP, and other targets) allows researchers to attribute specific polypharmacology to the 6-position basic side chain. Its high-purity (>95%) commercial availability makes it a viable tool for such comparative profiling studies.

Scaffold-Hopping Starting Point for HSF1 Inhibitors

Medicinal chemistry teams can use this compound as a starting point for scaffold-hopping exercises. The core is validated for HSF1 inhibition, but the simple phenol offers a clean chemical handle for introducing diverse substituents to improve potency, selectivity, and pharmacokinetics, as demonstrated by the evolution of the dorsomorphin scaffold into LDN-193189 . Its procurement supports a well-documented hit-to-lead trajectory.

Application
Selection Property
Validation Focus
HSF1 pathway screening
HSF1 inhibition context vs AMPK/BMP
Target selectivity profiling
Acute in vivo PD studies
Simple phenol rapid clearance context
PK characterization in acute models
Kinase selectivity profiling
Minimal analog as SAR control
Comparative kinase panel profiling
Scaffold-hopping studies
HSF1-active core scaffold
Hit-to-lead optimization
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